molecular formula C27H27N3O3 B281992 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid

4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid

Cat. No. B281992
M. Wt: 441.5 g/mol
InChI Key: USASQUGPKVWPIK-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, and has been shown to exhibit promising properties as an anticancer agent. In

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid in inducing apoptosis in cancer cells involves the activation of the mitochondrial pathway. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to apoptosis. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid also inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of this pathway.
Biochemical and Physiological Effects:
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, studies have also demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid can induce oxidative stress and DNA damage in normal cells, highlighting the need for further investigation into its potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as an anticancer agent is its ability to induce apoptosis in cancer cells through multiple pathways, potentially making it effective against a wide range of cancer types. However, its low solubility in water can make it difficult to administer in vivo, and further research is needed to optimize its formulation for clinical use.

Future Directions

Future research on 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid could focus on optimizing its formulation for clinical use, investigating its potential side effects and toxicity, and exploring its efficacy in combination with other anticancer agents. Additionally, further studies could investigate the potential of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as a therapeutic agent for other diseases beyond cancer, such as inflammatory bowel disease or neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid involves several steps, starting with the reaction of 3-methylbenzylamine with 4-chloro-3-nitrobenzoic acid to form 4-(3-methylphenyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(3-methylphenyl)-3-aminobenzoic acid, which is subsequently reacted with 4-(4-chloroanilino)-4-oxobut-2-enoic acid to yield 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit promising anticancer properties, particularly in the treatment of colon cancer. Studies have demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces apoptosis (programmed cell death) in colon cancer cells by activating the mitochondrial pathway. Additionally, 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.

properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid

InChI

InChI=1S/C27H27N3O3/c1-20-6-5-9-24(18-20)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)19-25(27(32)33)21-7-3-2-4-8-21/h2-13,18-19H,14-17H2,1H3,(H,28,31)(H,32,33)/b25-19+

InChI Key

USASQUGPKVWPIK-NCELDCMTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C(\C4=CC=CC=C4)/C(=O)O

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.